

Unveiling the Electronic Landscape of Sb_2S_3 : A Theoretical DFT Perspective

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Compound of Interest

Compound Name: Antimony Trisulfide

Cat. No.: B7820761

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Antimony trisulfide (Sb_2S_3) has emerged as a material of significant interest in various technological applications, including photovoltaics and thermoelectric devices. A fundamental understanding of its electronic structure is paramount for optimizing its performance and exploring new applications. This technical guide delves into the theoretical investigation of the electronic properties of Sb_2S_3 using Density Functional Theory (DFT), providing a comprehensive overview of its crystal structure, electronic band structure, and density of states.

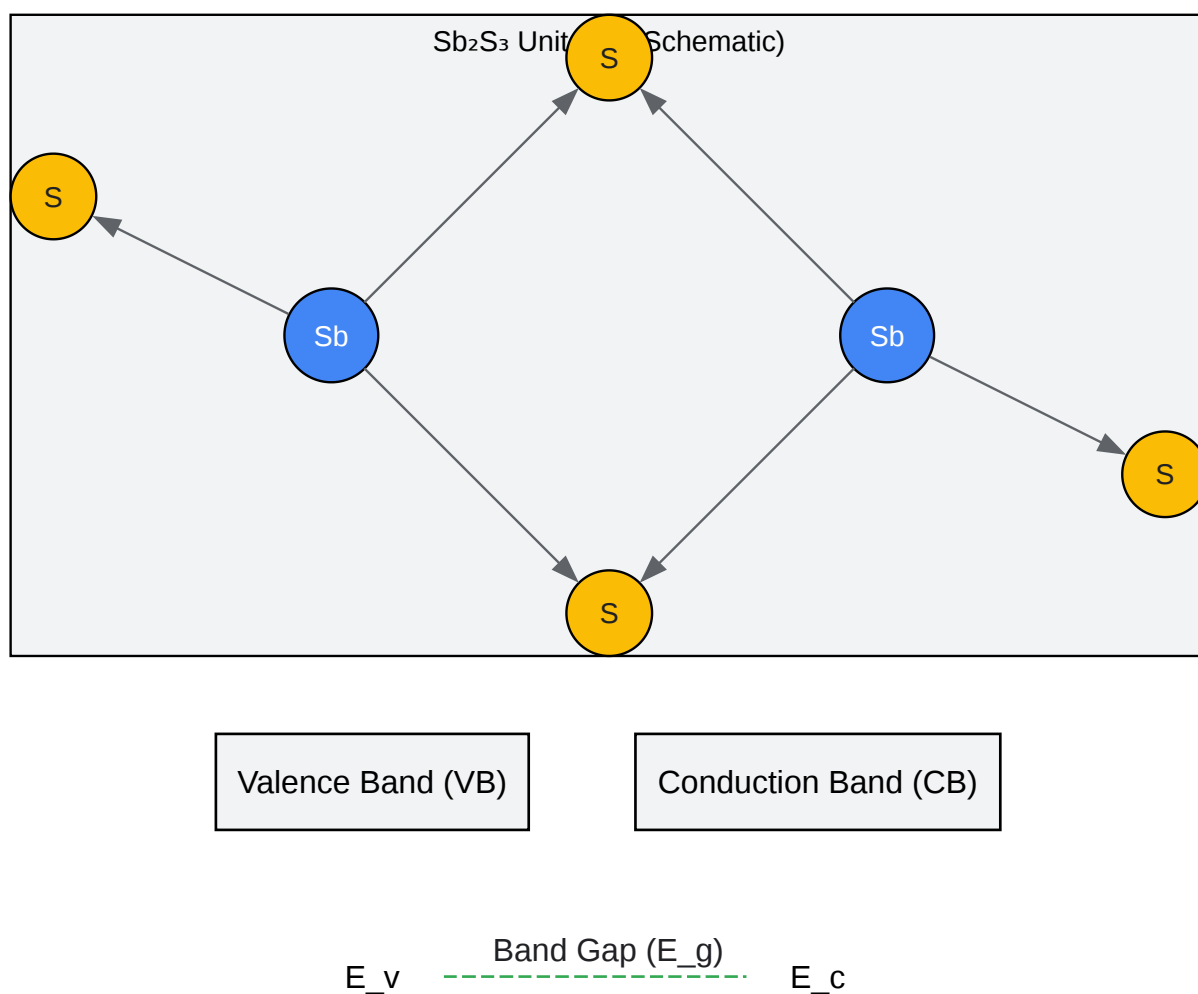
Crystalline Structure of Sb_2S_3

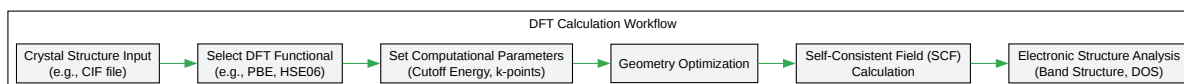
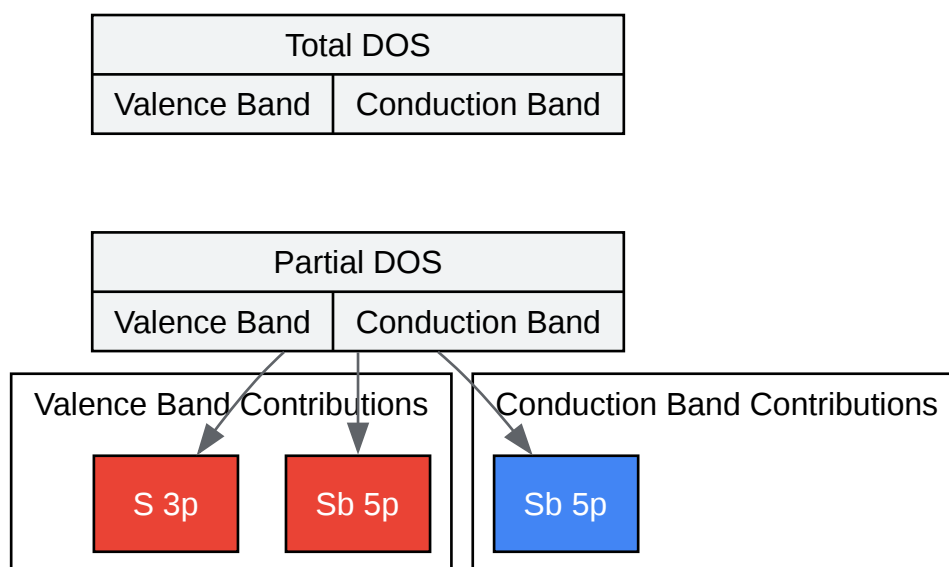
Antimony trisulfide crystallizes in an orthorhombic structure belonging to the Pnma space group.^{[1][2][3]} This structure is characterized by one-dimensional ribbons of $(\text{Sb}_4\text{S}_6)_n$ chains extending along the ^[1] direction.^[4] The lattice parameters, which define the size and shape of the unit cell, have been determined both experimentally and through theoretical calculations. A summary of calculated lattice parameters from various DFT studies is presented in Table 1.

Functional	a (Å)	b (Å)	c (Å)	Reference
LDA	11.31	3.84	11.23	[3][5]
EV-GGA	Not Specified	Not Specified	Not Specified	[6]
WC-GGA	Consistent with experiment	Consistent with experiment	Consistent with experiment	[7]

Table 1. Theoretically Calculated Lattice Parameters of Orthorhombic Sb_2S_3 .

The fundamental building block of the Sb_2S_3 crystal structure is visualized below.





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